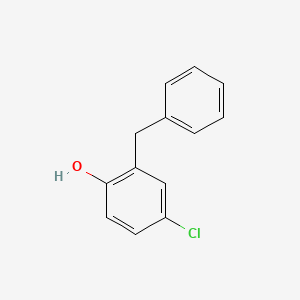

2-Benzyl-4-chlorophénol

Vue d'ensemble

Description

Applications De Recherche Scientifique

Clorophene has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as an antimicrobial agent in chemical formulations.

Biology: Employed in microbiological studies to inhibit the growth of bacteria and fungi.

Medicine: Investigated for its potential use in disinfectants and antiseptics.

Industry: Utilized as a preservative in cosmetics and personal care products

Mécanisme D'action

Target of Action

2-Benzyl-4-chlorophenol (BCP) primarily targets the oxidative phosphorylation process in cells . This process is crucial for the production of ATP, the main energy source for cellular functions.

Mode of Action

BCP acts as an uncoupler of oxidative phosphorylation . It disrupts the proton gradient across the mitochondrial membrane, leading to a decrease in ATP production. This uncoupling effect is related to the degree of chlorination, with BCP being a strong inhibitor of oxidative phosphorylation .

Biochemical Pathways

The primary biochemical pathway affected by BCP is the electron transport chain in mitochondria, which is part of oxidative phosphorylation . By uncoupling this process, BCP disrupts the normal flow of protons across the mitochondrial membrane, leading to a decrease in ATP production and potentially causing cellular dysfunction.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of BCP is limited. It has been reported that bcp is rapidly eliminated from the body

Result of Action

The disruption of ATP production by BCP can lead to a variety of cellular effects. These may include decreased cellular function, cell death, and potential toxic effects on the organism . BCP is also suspected of causing cancer and damaging fertility or the unborn child .

Action Environment

The action of BCP can be influenced by various environmental factors. For instance, in an anaerobic environment, the chlorine-based compound (PCP) would decrease the availability of oxygen, which may result in a reduction in respiration . Additionally, safety data suggests that BCP should be stored in a well-ventilated place to prevent harmful effects .

Analyse Biochimique

Biochemical Properties

2-Benzyl-4-chlorophenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to increase cytochrome P-450 content in the liver, which is crucial for the metabolism of many substances . Additionally, it decreases aryl hydrocarbon hydroxylase activity, affecting the detoxification processes in the liver . The compound’s interactions with these biomolecules highlight its potential impact on metabolic pathways and detoxification mechanisms.

Cellular Effects

2-Benzyl-4-chlorophenol exerts several effects on different cell types and cellular processes. It causes skin irritation and may lead to allergic reactions, indicating its impact on cellular signaling pathways related to inflammation and immune responses . The compound is also suspected of causing cancer and damaging fertility, suggesting it may influence gene expression and cellular metabolism in ways that promote carcinogenesis and reproductive toxicity . These effects underscore the importance of understanding the cellular mechanisms underlying its action.

Molecular Mechanism

At the molecular level, 2-Benzyl-4-chlorophenol exerts its effects through various binding interactions and enzyme modulation. It can inhibit or activate enzymes involved in metabolic pathways, such as cytochrome P-450 . The compound’s ability to bind to specific biomolecules and alter their function is a key aspect of its mechanism of action. Additionally, it may cause changes in gene expression, leading to altered cellular functions and potential toxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Benzyl-4-chlorophenol can change over time. The compound is stable under certain conditions but may degrade over extended periods . Long-term exposure to 2-Benzyl-4-chlorophenol has been associated with chronic toxicity, including damage to organs such as the kidneys . These temporal effects highlight the need for careful monitoring and control of exposure levels in experimental settings.

Dosage Effects in Animal Models

The effects of 2-Benzyl-4-chlorophenol vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity, but higher doses can lead to significant adverse effects, including nephropathy and carcinogenesis . These dosage-dependent effects emphasize the importance of determining safe exposure levels to minimize toxicological risks.

Metabolic Pathways

2-Benzyl-4-chlorophenol is involved in several metabolic pathways, primarily through its interaction with cytochrome P-450 enzymes . These enzymes facilitate the compound’s metabolism and detoxification, converting it into various metabolites excreted in urine and feces . Understanding these metabolic pathways is crucial for assessing the compound’s overall impact on biological systems.

Transport and Distribution

Within cells and tissues, 2-Benzyl-4-chlorophenol is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its bioavailability and potential toxicity. The compound’s distribution patterns are essential for understanding its pharmacokinetics and toxicological profile.

Subcellular Localization

2-Benzyl-4-chlorophenol’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can impact the compound’s activity and function, influencing its interactions with cellular components and its overall biochemical effects. Understanding these localization mechanisms is vital for elucidating the compound’s mode of action at the cellular level.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Clorophène est synthétisé par réaction de pentoxyde de sodium ou de potassium avec du chlorure de benzyle . La réaction implique généralement les étapes suivantes :

Préparation du pentoxyde de sodium ou de potassium : Le sodium ou le potassium métallique réagit avec l'oxygène pour former le pentoxyde correspondant.

Réaction avec le chlorure de benzyle : Le pentoxyde est ensuite mis à réagir avec le chlorure de benzyle dans des conditions contrôlées pour produire du Clorophène.

Méthodes de production industrielle : En milieu industriel, le Clorophène est produit à l'aide de réacteurs à grande échelle où les conditions de réaction, telles que la température et la pression, sont soigneusement contrôlées pour optimiser le rendement et la pureté .

Analyse Des Réactions Chimiques

Types de réactions : Le Clorophène subit diverses réactions chimiques, notamment :

Oxydation : Le Clorophène peut être oxydé pour former les quinones correspondantes.

Réduction : Il peut être réduit pour former des dérivés phénoliques.

Substitution : Le Clorophène peut subir des réactions de substitution aromatique électrophile, où l'atome de chlore est remplacé par d'autres substituants.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogènes et les agents nitrants sont utilisés en milieu acide ou basique.

Principaux produits formés :

Oxydation : Quinones et composés apparentés.

Réduction : Dérivés phénoliques.

Substitution : Divers phénols substitués selon les réactifs utilisés.

4. Applications de la recherche scientifique

Le Clorophène a un large éventail d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme réactif en synthèse organique et comme agent antimicrobien dans les formulations chimiques.

Biologie : Utilisé dans les études microbiologiques pour inhiber la croissance des bactéries et des champignons.

Médecine : Investigated for its potential use in disinfectants and antiseptics.

Industrie : Utilisé comme conservateur dans les cosmétiques et les produits de soins personnels

5. Mécanisme d'action

Le Clorophène exerce ses effets antimicrobiens en perturbant l'intégrité de la membrane cellulaire des micro-organismes. Il cible la bicouche lipidique, provoquant une fuite des composants cellulaires et conduisant finalement à la mort cellulaire. Le composé interfère également avec l'activité enzymatique au sein des cellules microbiennes, ce qui améliore encore son efficacité antimicrobienne .

Composés similaires :

Chloroprène : Un monomère utilisé dans la production de caoutchouc de polychloroprène (néoprène).

Dichlorophène : Un autre composé phénolique halogéné présentant des propriétés antimicrobiennes similaires.

Comparaison :

Clorophène vs. Chloroprène : Alors que le Clorophène est principalement utilisé pour ses propriétés antimicrobiennes, le chloroprène est principalement utilisé dans la production de caoutchouc synthétique.

Clorophène vs. Dichlorophène : Les deux composés ont des propriétés antimicrobiennes, mais le Clorophène est moins toxique et plus largement utilisé dans les produits de consommation.

La combinaison unique d'efficacité antimicrobienne et de faible toxicité relative du Clorophène en fait un composé précieux dans diverses applications, le distinguant d'autres composés similaires.

Comparaison Avec Des Composés Similaires

Chloroprene: A monomer used in the production of polychloroprene (neoprene) rubber.

Dichlorophene: Another halogenated phenolic compound with similar antimicrobial properties.

Comparison:

Clorophene vs. Chloroprene: While Clorophene is primarily used for its antimicrobial properties, Chloroprene is mainly used in the production of synthetic rubber.

Clorophene vs. Dichlorophene: Both compounds have antimicrobial properties, but Clorophene is less toxic and more widely used in consumer products.

Clorophene’s unique combination of antimicrobial efficacy and relatively low toxicity makes it a valuable compound in various applications, distinguishing it from other similar compounds.

Propriétés

IUPAC Name |

2-benzyl-4-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO/c14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h1-7,9,15H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKMMSIFQUPKCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C=CC(=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO | |

| Record name | ORTHO-BENZYL-PARA-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19872 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3184-65-4 (hydrochloride salt), 35471-49-9 (potassium salt) | |

| Record name | Clorophene [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5020154 | |

| Record name | Clorophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ortho-benzyl-para-chlorophenol appears as white to light tan or pink flakes or white crystals. Insoluble in water. Slight phenolic odor. (NTP, 1992), White to light tan or pink solid; [Hawley] | |

| Record name | ORTHO-BENZYL-PARA-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19872 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Clorophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6407 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

320 to 324 °F at 3.5 mmHg (NTP, 1992), 160-162 °C at 3.5 mm Hg | |

| Record name | ORTHO-BENZYL-PARA-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19872 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | O-BENZYL-P-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5179 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

370 °F (NTP, 1992) | |

| Record name | ORTHO-BENZYL-PARA-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19872 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 61 °F (NTP, 1992), Highly sol in alcohol and other org solvents, In water, 149 mg/L at 25 °C | |

| Record name | ORTHO-BENZYL-PARA-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19872 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | O-BENZYL-P-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5179 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.22 (NTP, 1992) - Denser than water; will sink, 1.185 at 58 °C | |

| Record name | ORTHO-BENZYL-PARA-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19872 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | O-BENZYL-P-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5179 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.1 mmHg at 68 °F (NTP, 1992), 0.0000506 [mmHg], 1.87X10-7 kPa = 1.4X10-6 mm Hg /extrapolated/ | |

| Record name | ORTHO-BENZYL-PARA-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19872 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Clorophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6407 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | O-BENZYL-P-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5179 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to light tan or pink flakes | |

CAS No. |

120-32-1 | |

| Record name | ORTHO-BENZYL-PARA-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19872 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clorophene [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzyl-4-chlorophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59989 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-chloro-2-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Clorophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clorofene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOROPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7560BB0BO3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | O-BENZYL-P-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5179 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

119.3 °F (NTP, 1992), 48.5 °C | |

| Record name | ORTHO-BENZYL-PARA-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19872 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | O-BENZYL-P-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5179 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While the exact mechanism of action of 2-benzyl-4-chlorophenol is not fully elucidated in the provided research, it acts as a disinfectant, suggesting interference with essential cellular processes in microorganisms. [, , , ] Further research is needed to understand the specific molecular targets and downstream effects.

ANone: * Molecular Formula: C13H11ClO* Molecular Weight: 218.68 g/mol* Spectroscopic data: Infrared (IR) spectroscopy has been used to confirm the structure of the synthesized compound. []

ANone: Limited data is available on the stability of 2-benzyl-4-chlorophenol under various conditions. Research suggests it can be effectively incorporated into polymeric micelles for disinfectant coatings on catheters, indicating some degree of stability and compatibility with certain materials. [] Further research is needed to explore its stability profile in different environments and its compatibility with a broader range of materials.

ANone: The provided research does not mention any catalytic properties or applications of 2-benzyl-4-chlorophenol. It primarily focuses on its use as a disinfectant and analytical methods for its detection.

ANone: While the provided research does not detail specific computational chemistry studies on 2-benzyl-4-chlorophenol, it highlights the use of process simulation software for optimizing the continuous extraction process. [] This suggests the potential for applying computational methods, such as QSAR modeling, to further investigate its properties and potential applications.

ANone: The provided research does not delve into specific SHE regulations for 2-benzyl-4-chlorophenol. As a disinfectant, it falls under regulations governing the manufacture, use, and disposal of such substances. Further investigation is required to understand the specific regulatory guidelines and risk mitigation strategies associated with its production and application.

ANone: The provided research primarily focuses on the application of 2-benzyl-4-chlorophenol as a disinfectant and does not provide detailed information regarding its PK/PD properties.

ANone: Research indicates 2-benzyl-4-chlorophenol exhibits broad-spectrum antimicrobial activity. Studies have explored its efficacy against various bacteria, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Enterococcus hirae, using methods like Fractional Bactericidal Concentration (FBC) determination. [, , ]

ANone: While the provided research mentions 2-benzyl-4-chlorophenol as a component in various applications like disinfectants and dry-cleaning agents, detailed toxicological data is limited. Further investigation is needed to establish a comprehensive safety profile, including potential long-term effects and any adverse reactions.

ANone: One study describes the incorporation of 2-benzyl-4-chlorophenol into polymeric micelles for coating catheters. [] This approach highlights a potential drug delivery system for localized and sustained release of the compound.

ANone: The available research does not mention specific biomarkers associated with 2-benzyl-4-chlorophenol. Further research is needed to explore potential biomarkers for monitoring its efficacy, predicting treatment response, or identifying any adverse effects.

ANone: Several analytical techniques have been employed for the analysis of 2-benzyl-4-chlorophenol, including:

- High-Performance Liquid Chromatography (HPLC): This method, coupled with various detectors like PDA [, , ], has been used for the separation, identification, and quantification of 2-benzyl-4-chlorophenol in various matrices, including disinfectants and cosmetics.

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique has been utilized for the analysis of 2-benzyl-4-chlorophenol in cosmetics after suitable extraction and derivatization procedures. [, ]

- Ultrasound-Assisted Extraction (UAE): This method has been combined with SPME and GC-MS for the determination of 2-benzyl-4-chlorophenol in river sediment samples. []

ANone: While the research primarily focuses on the applications of 2-benzyl-4-chlorophenol, it highlights its presence in river sediment [] indicating its release into the environment. The ecological impact of this compound, its bioaccumulation potential, and degradation pathways require further investigation. Research into effective bioremediation strategies and alternative, more environmentally friendly disinfectants is crucial for mitigating any negative impacts.

ANone: While the research mentions the use of various analytical techniques like HPLC and GC-MS for 2-benzyl-4-chlorophenol analysis, detailed validation procedures are not explicitly described. Validation of these methods typically involves assessing parameters like accuracy, precision, linearity, recovery, specificity, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable and robust analytical data. []

ANone: The specific quality control and assurance measures employed for 2-benzyl-4-chlorophenol-containing products depend on the intended application and relevant regulatory requirements. These measures may include:

ANone: The provided research does not address the immunogenicity of 2-benzyl-4-chlorophenol. Further studies are needed to investigate its potential to induce an immune response and explore any strategies for mitigating or modulating immunogenicity if required.

ANone: The provided research does not delve into the specific interactions of 2-benzyl-4-chlorophenol with drug transporters, drug-metabolizing enzymes, or its biocompatibility and biodegradability. Further research is needed to understand these aspects.

ANone: While the research does not directly compare alternatives, it acknowledges the continuous search for environmentally friendly and effective disinfectants. [, ] Identifying and evaluating suitable substitutes with improved safety profiles and reduced environmental impact is an active area of research.

ANone: Continued research on 2-benzyl-4-chlorophenol would benefit from:

ANone: While the provided research does not offer a historical overview, it highlights its long-standing use as a disinfectant [, ] and its presence in various formulations. [, ] Tracing back its initial discovery, synthesis methods, and evolving applications could provide valuable historical context.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.